molecular formula C11H13F2N B13314365 N-(1-cyclopropylethyl)-2,5-difluoroaniline

N-(1-cyclopropylethyl)-2,5-difluoroaniline

Cat. No.: B13314365
M. Wt: 197.22 g/mol
InChI Key: JERSVVAXCRPLLK-UHFFFAOYSA-N
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Description

N-(1-cyclopropylethyl)-2,5-difluoroaniline is an organic compound characterized by the presence of a cyclopropyl group attached to an ethyl chain, which is further connected to a difluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of substoichiometric amounts of zinc bromide . This method produces cyclopropyl arenes in good yields and is widely used due to its efficiency and selectivity.

Industrial Production Methods

Industrial production of N-(1-cyclopropylethyl)-2,5-difluoroaniline may involve large-scale cyclopropanation reactions using similar catalytic systems. The use of microwave-assisted protocols can significantly speed up the reaction process and improve yields . Additionally, the use of fluorinated acetate salts in the preparation of difluorocyclopropanes is a notable method due to its rapid and efficient nature .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylethyl)-2,5-difluoroaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-cyclopropylethyl)-2,5-difluoroaniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which N-(1-cyclopropylethyl)-2,5-difluoroaniline exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl group and difluoroaniline moiety contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biological activities and pathways, making the compound a valuable tool in medicinal chemistry and pharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclopropylethyl)-2,5-difluoroaniline is unique due to the presence of both the cyclopropyl group and the difluoroaniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2,5-difluoroaniline

InChI

InChI=1S/C11H13F2N/c1-7(8-2-3-8)14-11-6-9(12)4-5-10(11)13/h4-8,14H,2-3H2,1H3

InChI Key

JERSVVAXCRPLLK-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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